
Isonicotinamide
Overview
Description
Isonicotinamide, also known as pyridine-4-carboxamide, is the amide form of isonicotinic acid. It is an isomer of nicotinamide, which has the carboxamide group in the 3-position. This compound is a white crystalline powder that is soluble in water, ethanol, dimethyl sulfoxide, methanol, chloroform, and dioxane . It is used in various fields, including material synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isonicotinamide can be synthesized through several methods. One common method involves the reaction of isonicotinic acid with ammonia or an amine in the presence of a dehydrating agent. Another method involves the reduction of 4-cyanopyridine using hydrogen in the presence of a catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 4-cyanopyridine. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The reaction is typically carried out in a solvent like methanol or ethanol to facilitate the dissolution of reactants and products .
Chemical Reactions Analysis
Types of Reactions: Isonicotinamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to isonicotinic acid using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium hypochlorite, bromine, base (e.g., sodium hydroxide).
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Isonicotinic acid.
Reduction: 4-aminopyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Properties
Isonicotinamide has been shown to induce apoptosis in leukemia cell models, suggesting its potential as an anticancer agent. Studies indicate that INAM induces DNA fragmentation, which is a hallmark of programmed cell death . Furthermore, it has been investigated for its role in enhancing the activity of sirtuin proteins, which are involved in aging and cancer biology by modulating cellular processes such as gene silencing and metabolism .
1.2 Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. A study reported its effectiveness against Escherichia coli and Streptococcus mutans, with INAM showing a 5% larger inhibition halo compared to control materials . This suggests its potential use in developing new antibiotic agents, particularly against resistant bacterial strains.
Therapeutic Uses
2.1 Diabetes Prevention
This compound has been studied for its role in diabetes prevention. In animal models, it has been shown to activate NAD-dependent histone deacetylase SIR2 by increasing intracellular NAD+ concentrations, which may contribute to metabolic regulation and improved insulin sensitivity .
2.2 Neuroprotective Effects
INAM has been identified as a promising candidate for neuroprotective therapies due to its ability to penetrate the blood-brain barrier and inhibit beta-secretase (BACE-1), an enzyme implicated in Alzheimer's disease . The compound's structural modifications have led to the development of potent BACE-1 inhibitors with favorable pharmacokinetic properties.
Synthetic Applications
3.1 Scaffold for Drug Development
This compound serves as a versatile scaffold for synthesizing various pharmaceutical compounds. Its structural features allow it to be modified easily, leading to the development of new drugs with enhanced efficacy and reduced side effects. For example, INAM derivatives have been explored in the synthesis of co-crystals with other bioactive compounds, improving their solubility and stability .
3.2 Coordination Compounds
The coordination of this compound with metal ions (e.g., cobalt) has been investigated for developing new materials with potential antibacterial properties . These complexes exhibit enhanced bactericidal activity compared to free this compound, indicating their promise as alternative therapeutic agents.
Case Studies
Mechanism of Action
The mechanism of action of isonicotinamide involves its interaction with various molecular targets and pathways. In biological systems, this compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in metabolic pathways. For example, it has been shown to inhibit the activity of certain enzymes in the Mycobacterium tuberculosis bacterium, making it a potential anti-tubercular agent . Additionally, this compound can induce apoptosis in cancer cells by modulating the activity of proteins involved in cell death pathways .
Comparison with Similar Compounds
Nicotinamide: An isomer with the carboxamide group in the 3-position.
Isonicotinic acid: The parent acid of isonicotinamide.
4-Cyanopyridine: A precursor in the synthesis of this compound.
Biological Activity
Isonicotinamide (INAM) is a derivative of nicotinamide that has garnered attention for its diverse biological activities, particularly in the context of metabolic regulation, neuroprotection, and potential therapeutic applications in diabetes and neurodegenerative diseases. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.
This compound functions primarily by influencing the NAD+ (nicotinamide adenine dinucleotide) metabolism pathways. It has been shown to enhance the activity of sirtuins, a family of NAD+-dependent deacetylases involved in cellular metabolism and aging. Notably, INAM alleviates the inhibitory effects of nicotinamide on Sir2 deacetylase activity, promoting NAD+ homeostasis and thereby enhancing gene silencing mechanisms in yeast models .
Key Mechanisms Include:
- Stimulation of NAD+ Concentration : INAM increases intracellular NAD+ levels, which is crucial for sirtuin activity and cellular metabolism .
- Protection Against β-cell Apoptosis : INAM has demonstrated protective effects against apoptosis in pancreatic β-cells, particularly in models of type 1 diabetes induced by streptozotocin (STZ) .
- Potential Neuroprotective Effects : Research indicates that INAM may offer neuroprotective benefits, potentially relevant in treating neurodegenerative diseases .
Biological Activity in Diabetes Models
A pivotal study investigated the effects of this compound on STZ-induced diabetes in mice. The results showed that INAM effectively prevented hyperglycemia and reduced β-cell apoptosis. The following table summarizes key findings from this study:
Treatment Group | Incidence of Diabetes (%) | Insulin Content (µg/mL) | Apoptotic Cells (%) |
---|---|---|---|
Control (PBS) | 100 | 5.2 ± 0.5 | 45 ± 5 |
This compound (100 mg/kg) | 50 | 8.4 ± 0.7 | 20 ± 3 |
The treatment with this compound significantly reduced the incidence of diabetes and apoptosis in β-cells compared to the control group, indicating its protective role against STZ-induced damage .
Case Studies
A recent case study highlighted a patient with dysfunctional nicotinamide metabolism who exhibited critical deficiencies in nicotinamide intermediates. Upon administration of high doses of nicotinamide, the patient's metabolic profiles improved significantly, suggesting that compounds like this compound could play a role in restoring normal metabolic functions under certain conditions .
Inhibition of β-Secretase Activity
This compound has also been explored as an inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. Inhibitors derived from this compound have shown promising results in reducing amyloid-beta production in transgenic mouse models . This suggests potential applications for INAM derivatives in neurodegenerative disease therapies.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing isonicotinamide cocrystals, and what experimental parameters are critical for reproducibility?
- Methodological Answer : The solvent evaporation method is widely used, with methanol and glacial acetic acid as common solvents . Critical parameters include solvent polarity, temperature control (±2°C), and evaporation rate (e.g., 0.5 mL/hr). Post-synthesis, characterization via PXRD (to confirm crystallinity), DSC (melting point analysis), and FT-IR (functional group identification) is essential. For example, acyclovir-isonicotinamide cocrystals showed a new PXRD peak at 2θ = 12.5° and a DSC endotherm shift from 256°C (pure drug) to 242°C (cocrystal) .
Q. Which spectroscopic and diffraction techniques are most reliable for characterizing this compound’s structural properties?
- Methodological Answer : A multi-technique approach is recommended:
- PXRD : Detects crystallinity and phase purity (e.g., absence of parent compound peaks) .
- FT-IR : Identifies hydrogen bonding via shifts in N-H (~3200 cm⁻¹) and C=O (~1650 cm⁻¹) stretches .
- SEM : Reveals morphological changes (e.g., transition from needle-like to prismatic crystals) .
Consistency across these methods reduces ambiguity in structural assignments.
Q. How can researchers design stability studies for this compound under varying environmental conditions?
- Methodological Answer : Accelerated stability testing should include:
- Temperature/Humidity : 40°C/75% RH for 3–6 months (ICH guidelines).
- Light Exposure : ISO-compliant photostability chambers (1.2 million lux-hours).
- Analytical Endpoints : HPLC purity (>98%), PXRD (no polymorphic transitions), and DSC (thermal stability). Document deviations in degradation kinetics compared to parent compounds .
Q. What role does this compound play in current pharmacological studies, and how are efficacy metrics determined?
- Methodological Answer : this compound is explored as a coformer in cocrystal engineering to enhance solubility (e.g., acyclovir solubility increased by 3.2-fold) . Efficacy metrics include:
- In vitro: Permeability (Caco-2 assays), dissolution rate (USP Apparatus II).
- In vivo: Bioavailability (AUC0–24h comparisons in rodent models).
Cross-validation with pharmacokinetic models (e.g., non-compartmental analysis) is critical .
Advanced Research Questions
Q. What strategies resolve contradictions between spectroscopic data and computational predictions in this compound cocrystal studies?
- Methodological Answer : Discrepancies often arise from solvent residues or polymorphic impurities. Mitigation steps:
- Cross-Validation : Pair experimental FT-IR with DFT simulations (e.g., Gaussian09 at B3LYP/6-31G* level) to verify hydrogen-bonding patterns.
- Synchrotron PXRD : High-resolution data (λ = 0.7 Å) can detect minor phases missed by lab instruments .
- Thermogravimetric Analysis (TGA) : Confirm absence of solvent molecules post-synthesis .
Q. How can machine learning optimize this compound cocrystal formulation for targeted drug delivery?
- Methodological Answer :
- Data Collection : Compile a database of coformers (e.g., GRAS substances), solubility parameters, and hydrogen-bond propensity.
- Algorithm Selection : Random Forest or Gradient Boosting models to predict cocrystal viability (accuracy >85%).
- Validation : Experimental screening of top 10 predicted coformers via slurry crystallization .
Q. What meta-analysis frameworks are suitable for reconciling conflicting bioavailability data in this compound-based formulations?
- Methodological Answer : Use PRISMA guidelines for systematic reviews:
- Inclusion Criteria : Peer-reviewed studies with standardized dissolution protocols (pH 1.2–6.8).
- Statistical Models : Random-effects meta-analysis (Comprehensive Meta-Analysis V3.0) to account for inter-study heterogeneity.
- Sensitivity Analysis : Exclude outliers (e.g., studies with particle size >50 µm) to assess robustness .
Q. How do interdisciplinary approaches (e.g., materials science + pharmacology) enhance this compound research?
- Methodological Answer :
- Materials Characterization : Nanoindentation to assess mechanical properties (e.g., hardness ~0.5 GPa) for tablet formulation.
- Pharmacological Modeling : PBPK (Physiologically Based Pharmacokinetic) models to predict in vivo performance from in vitro data .
Collaborative workflows require shared data repositories (e.g., Zenodo) for reproducibility.
Properties
IUPAC Name |
pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQXVTODMYMSMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020756 | |
Record name | Isonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Acros Organics MSDS] | |
Record name | Isonicotinamide | |
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Vapor Pressure |
0.00042 [mmHg] | |
Record name | Isonicotinamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21059 | |
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CAS No. |
1453-82-3 | |
Record name | Isonicotinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1453-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isonicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isonicotinamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82353 | |
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Record name | 4-Pyridinecarboxamide | |
Source | EPA Chemicals under the TSCA | |
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Record name | Isonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020756 | |
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Record name | Isonicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.479 | |
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Record name | ISONIACINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H3BH6YX9Q | |
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Retrosynthesis Analysis
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